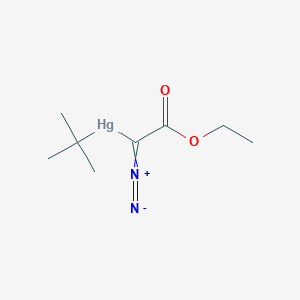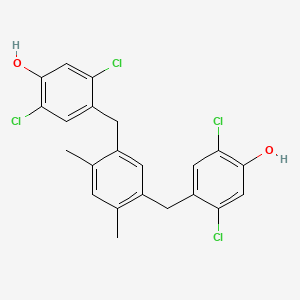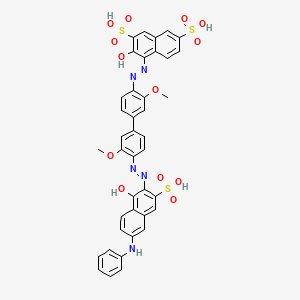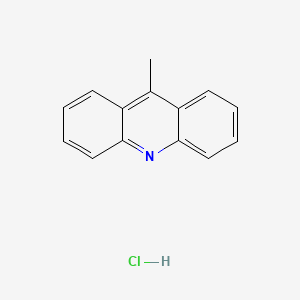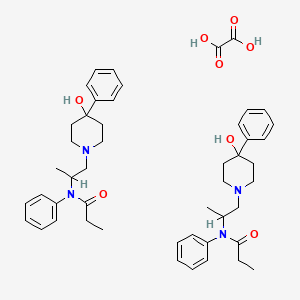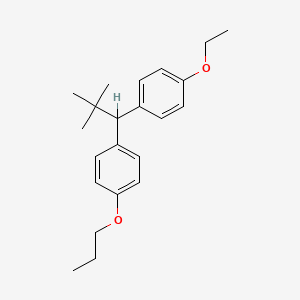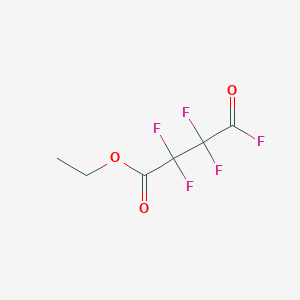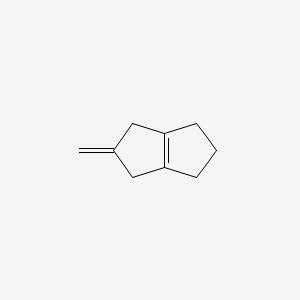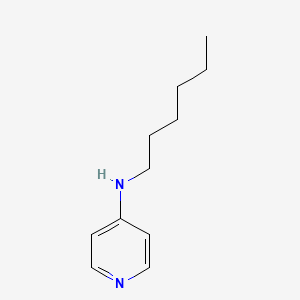
4-Pyridinamine, N-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinamine, N-hexyl- is an organic compound that belongs to the class of pyridinamines It is characterized by the presence of a pyridine ring substituted with an amino group at the 4-position and a hexyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-alkyl-4-pyridinamines, including 4-Pyridinamine, N-hexyl-, can be achieved through several methods. One common approach involves the catalytic hydrogenation of a precursor compound in the presence of an acid . This method allows for the production of N-alkyl-4-pyridinamines with high purity.
Industrial Production Methods: Industrial production of 4-Pyridinamine, N-hexyl- typically involves large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yield and purity of the final product. The use of specific catalysts and reaction conditions is crucial to achieve the desired results.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pyridinamine, N-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Pyridinamine, N-hexyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pyridinamine, N-hexyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
4-Aminopyridine: Similar in structure but lacks the hexyl group. It is used as a research tool and therapeutic agent.
N-Methylpyridinium: Another N-alkylpyridinium compound with different alkyl substitution.
Uniqueness: 4-Pyridinamine, N-hexyl- is unique due to the presence of the hexyl group, which can influence its chemical and biological properties. This structural feature can affect its solubility, reactivity, and interaction with molecular targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
64690-14-8 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
N-hexylpyridin-4-amine |
InChI |
InChI=1S/C11H18N2/c1-2-3-4-5-8-13-11-6-9-12-10-7-11/h6-7,9-10H,2-5,8H2,1H3,(H,12,13) |
Clé InChI |
SGZWATMDTXEATH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


